molecular formula C20H22ClNO5S B11413669 2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)acetamide

2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B11413669
M. Wt: 423.9 g/mol
InChI Key: CWYVUACRUAJNJG-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide is a complex organic compound with a unique structure that includes a chlorophenoxy group, a thiolan ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the chlorophenoxy and methoxyphenyl intermediates. These intermediates are then reacted under specific conditions to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.

Scientific Research Applications

2-(2-Chlorophenoxy)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenoxy)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C20H22ClNO5S

Molecular Weight

423.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C20H22ClNO5S/c1-26-17-6-4-5-15(11-17)12-22(16-9-10-28(24,25)14-16)20(23)13-27-19-8-3-2-7-18(19)21/h2-8,11,16H,9-10,12-14H2,1H3

InChI Key

CWYVUACRUAJNJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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